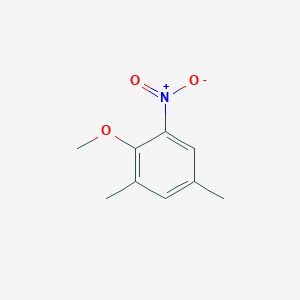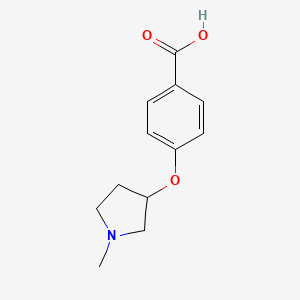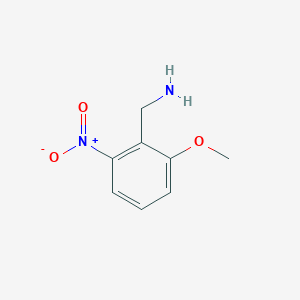
ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method is the reaction of ethyl acetoacetate with methylhydrazine under reflux conditions in ethanol. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carbinol derivatives .
Aplicaciones Científicas De Investigación
Ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
- 1,3-Dimethyl-5-phenyl-1H-pyrazole-4-carboxylate
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 1,5-dimethyl substitution enhances its stability and reactivity compared to other pyrazole derivatives .
This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines
Propiedades
Fórmula molecular |
C8H12N2O3 |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl 2,3-dimethyl-5-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-4-13-8(12)6-5(2)10(3)9-7(6)11/h4H2,1-3H3,(H,9,11) |
Clave InChI |
XMINYSFVSXJPAS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(NC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)



![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)








